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Compound of Interest

Compound Name: Genevant CL1

Cat. No.: B10855636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical characteristics of Genevant's CL1 ionizable

lipid, focusing on its pKa and its essential function in facilitating the endosomal escape of

nucleic acid payloads. Designed for professionals in the field of drug development, this

document provides a comprehensive overview of the underlying mechanisms, detailed

experimental protocols, and comparative performance data.

Introduction: The Endosomal Escape Challenge in
Nucleic Acid Delivery
The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small

interfering RNA (siRNA), is contingent on overcoming multiple biological barriers. A primary

obstacle is the entrapment of the delivery vehicle, typically a lipid nanoparticle (LNP), within the

endosome following cellular uptake. Efficient escape from the endosome into the cytoplasm is

paramount for the therapeutic payload to reach its site of action and exert its biological effect.

Ionizable lipids are a cornerstone of modern LNP formulations, engineered to facilitate this

crucial step. Genevant's CL1, also known as Lipid 10, is a novel ionizable lipid that has

demonstrated significant promise in enhancing the potency of nucleic acid therapies through

superior endosomal escape.

Genevant CL1: Physicochemical Properties
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The efficacy of an ionizable lipid in mediating endosomal escape is intrinsically linked to its

pKa, the pH at which the lipid is 50% ionized. An optimal pKa allows the LNP to remain neutral

at physiological pH (around 7.4), promoting stability in circulation, and to become positively

charged in the acidic environment of the late endosome (pH 5.0-6.5). This pH-triggered

protonation is the key to initiating the endosomal escape process.

Property Value Reference

Lipid Name Genevant CL1 (Lipid 10) [1][2][3]

pKa 6.3 [2]

The Mechanism of CL1-Mediated Endosomal
Escape
The protonation of Genevant CL1's tertiary amine headgroup within the acidic milieu of the

endosome is the catalyst for a cascade of events leading to membrane disruption. The now

positively charged CL1-containing LNP interacts with negatively charged anionic lipids, such as

phosphatidylserine, present in the endosomal membrane. This electrostatic interaction is

hypothesized to promote a structural rearrangement of the lipid bilayer, potentially forming a

non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and allows

the nucleic acid payload to be released into the cytoplasm.
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Caption: Mechanism of CL1-mediated endosomal escape.
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Experimental Protocols
The characterization and evaluation of ionizable lipids like Genevant CL1 involve a series of

well-defined experimental protocols. Below are methodologies for key assays.

Determination of LNP Apparent pKa (TNS Assay)
The apparent pKa of an LNP formulation is a critical parameter that predicts its in vivo

performance. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used

fluorescence-based method for this determination.
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Caption: Workflow for TNS-based pKa determination.

Protocol:

LNP Formulation: Prepare LNPs with the desired lipid composition.

Buffer Preparation: A range of buffers with pH values from 3 to 10 are prepared.

TNS Solution: A stock solution of TNS is prepared.

Assay Plate Preparation: In a 96-well plate, the LNPs are mixed with each buffer and the

TNS solution.

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader

with excitation and emission wavelengths of approximately 321 nm and 447 nm, respectively.

Data Analysis: The fluorescence intensity is plotted against the pH. The pKa is determined

as the pH value at which 50% of the maximum fluorescence is observed.
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In Vivo Gene Silencing Efficiency (Factor VII Mouse
Model)
The in vivo efficacy of siRNA-LNP formulations is often assessed by measuring the knockdown

of a specific target gene in a murine model. The silencing of Factor VII, a liver-expressed

protein, is a common benchmark.

Protocol:

Animal Model: C57BL/6 mice are typically used.

LNP Administration: siRNA-LNPs targeting Factor VII are administered intravenously (IV) via

the tail vein.

Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), blood

samples are collected.

Factor VII Measurement: Serum is isolated, and Factor VII protein levels are quantified using

a chromogenic assay.

Data Analysis: The percentage of Factor VII knockdown is calculated relative to a control

group treated with a non-targeting siRNA or saline.

In Vivo mRNA Expression Efficiency (Luciferase Mouse
Model)
To evaluate the delivery and functional expression of mRNA, LNPs encapsulating luciferase

mRNA are utilized.

Protocol:

Animal Model: BALB/c mice are commonly used.

LNP Administration: Luciferase mRNA-LNPs are administered, typically via intramuscular

(IM) or intravenous (IV) injection.
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In Vivo Imaging: At various time points post-injection, mice are anesthetized and injected

with a luciferin substrate. Bioluminescence imaging is then performed using an in vivo

imaging system (IVIS) to quantify the light emission, which correlates with the level of

luciferase protein expression.

Data Analysis: The total flux (photons/second) in a defined region of interest is measured to

determine the magnitude and duration of mRNA expression.

Comparative Performance of Genevant CL1
A key study by Lam et al. (2023) from Genevant Sciences provided a head-to-head comparison

of CL1 (referred to as Lipid 10 in the publication) with other well-established ionizable lipids.[1]

In Vivo siRNA-Mediated Gene Silencing
LNPs formulated with CL1 demonstrated superior in vivo gene silencing of transthyretin (TTR)

in mice compared to the benchmark lipid, DLin-MC3-DMA.

Ionizable Lipid Dose (mg/kg) TTR Silencing (%)

Genevant CL1 (Lipid 10) 0.01 ~95%

DLin-MC3-DMA 0.01 ~70%

Data adapted from Lam K, et al. Adv Mater. 2023.

In Vivo mRNA Expression
When used to deliver firefly luciferase (fLuc) mRNA in mice, CL1-containing LNPs resulted in

significantly higher protein expression compared to LNPs formulated with other clinically

advanced lipids.
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Ionizable Lipid Route
Peak Luciferase
Expression (Total Flux)

Genevant CL1 (Lipid 10) IM Significantly Higher

SM-102 IM Lower

ALC-0315 IM Lower

Qualitative comparison based on data from Lam K, et al. Adv Mater. 2023.

Vaccine Adjuvanting Properties
In a rodent vaccine model using hemagglutinin (HA) mRNA, CL1-based LNPs elicited

comparable or superior antibody titers to those formulated with lipids used in approved COVID-

19 vaccines.

Ionizable Lipid Adjuvanting Effect (Antibody Titers)

Genevant CL1 (Lipid 10) Comparable or Better

SM-102 Comparable

ALC-0315 Comparable

Qualitative comparison based on data from Lam K, et al. Adv Mater. 2023.

Conclusion
Genevant CL1 stands out as a highly versatile and potent ionizable lipid for the delivery of a

diverse range of nucleic acid payloads. Its optimized pKa of 6.3 is central to its ability to

efficiently mediate endosomal escape, a critical step for the successful intracellular delivery of

RNA therapeutics and vaccines. The comprehensive experimental data demonstrates that

LNPs formulated with CL1 exhibit superior performance in terms of in vivo gene silencing and

mRNA expression, and possess strong adjuvanting properties for vaccine applications. These

characteristics position Genevant CL1 as a valuable component in the development of next-

generation nucleic acid-based medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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